molecular formula C5H10NO6P B585550 N-Acetyl Glyphosate-d3 CAS No. 1346604-36-1

N-Acetyl Glyphosate-d3

Cat. No.: B585550
CAS No.: 1346604-36-1
M. Wt: 214.128
InChI Key: BFECXRMSKVFCNB-FIBGUPNXSA-N
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Description

N-Acetyl Glyphosate-d3 is a deuterium-labeled derivative of N-Acetyl Glyphosate, a metabolite of the widely used herbicide glyphosate. The compound is characterized by the substitution of three hydrogen atoms with deuterium, which makes it useful in various analytical and research applications. The molecular formula of this compound is C5H7D3NO6P, and it has a molecular weight of 214.13 g/mol .

Mechanism of Action

Target of Action

N-Acetyl Glyphosate-d3, like its parent compound Glyphosate, primarily targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) . This enzyme plays a crucial role in the shikimate pathway which is responsible for the biosynthesis of aromatic amino acids in plants and some microorganisms .

Mode of Action

This compound inhibits the EPSPS enzyme, thereby disrupting the shikimate pathway . This inhibition leads to a deficiency in the production of essential aromatic amino acids, which are vital for protein synthesis and plant growth . The fast herbicidal action of Glyphosate is triggered by reactive oxygen species (ROS), and this action is light-dependent .

Biochemical Pathways

The disruption of the shikimate pathway affects downstream processes, including the synthesis of proteins, phenylpropanoids, and other aromatic compounds . The inhibition of EPSPS leads to an accumulation of shikimate and depletion of chorismate, the precursor of aromatic amino acids . This disruption can also lead to an increase in the production of ammonia and metabolites of the photorespiration pathway, such as glycolate and glyoxylate .

Pharmacokinetics

It is known that glyphosate and its metabolites are poorly absorbed from the gastrointestinal tract and are rapidly and essentially completely excreted . This compound is expected to have similar properties.

Result of Action

The inhibition of the shikimate pathway by this compound leads to a deficiency in essential aromatic amino acids, disrupting protein synthesis and plant growth . This results in the death of the plant. In genetically modified plants, the metabolic patterns for Glyphosate are driven by the modifications introduced into the genome of the plant, resulting in additional significant metabolites .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that Glyphosate’s action is light-dependent , suggesting that sunlight may play a role in the efficacy of this compound as well.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Glyphosate-d3 typically involves the acetylation of glyphosate with deuterium-labeled acetic anhydride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The purification steps may include additional techniques such as crystallization and distillation to ensure the final product meets the required standards for research and analytical applications .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl Glyphosate-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce deuterium-labeled reduced forms of the compound .

Biological Activity

N-Acetyl Glyphosate-d3 is a deuterated derivative of N-acetyl glyphosate, a metabolite of glyphosate, the widely used herbicide. This compound has garnered attention in recent years due to its implications in environmental monitoring, human health assessments, and agricultural practices. This article reviews the biological activity of this compound, focusing on its metabolism, detection methods, and potential health effects.

1. Metabolism and Formation

N-Acetyl Glyphosate is primarily formed in glyphosate-tolerant plants through the action of the enzyme glycine-N-phenylacetyltransferase (GAT). This enzyme catalyzes the conversion of glyphosate into N-acetyl glyphosate, which is then further metabolized into N-acetyl AMPA (aminomethylphosphonic acid) and AMPA itself . The metabolic pathway is significant as it highlights the compound's role in plant physiology and its potential accumulation in food products.

2. Detection Methods

The analysis of this compound in various matrices such as food and environmental samples is crucial for understanding its biological activity. Several analytical techniques have been developed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method has been validated for accurately quantifying glyphosate residues and its metabolites, including N-acetyl glyphosate. It allows for low limits of quantification (LOQ) across different food matrices .
  • Gas Chromatography : Although less common for polar compounds like glyphosate, it has been adapted for certain applications .

Table 1: Analytical Performance Metrics

CompoundLOQ (ng/g)Recovery (%)Linearity (R²)
Glyphosate591-1050.997
This compound591-1000.996
AMPA1087-1030.998

3. Biological Activity and Toxicological Implications

Research on the biological activity of this compound indicates that it may exhibit different toxicological profiles compared to glyphosate itself. While glyphosate has been associated with various health concerns, including potential carcinogenic effects, the specific impacts of its metabolites are still under investigation.

Case Studies and Findings

  • Human Biomonitoring Studies : Recent studies have shown that urinary excretion rates for glyphosate may be as low as 1%, raising questions about the systemic availability and potential health risks associated with chronic exposure to glyphosate and its metabolites, including N-acetyl derivatives .
  • Animal Studies : Research has indicated that while glyphosate can disrupt gut microbiota and lead to metabolic disorders, the effects of its metabolites like N-acetyl glyphosate on gut health remain less understood but warrant further investigation .

4. Environmental Monitoring

The presence of this compound in agricultural runoff and food products raises concerns regarding environmental contamination and food safety. The European Food Safety Authority (EFSA) has established maximum residue levels for glyphosate and its metabolites to protect human health from potential exposure through dietary sources .

5. Conclusion

This compound serves as an important metabolite in understanding the broader implications of glyphosate use in agriculture. Although current research highlights its formation and detection methods, further studies are necessary to elucidate its biological activity and potential health impacts fully. Continuous monitoring and research will be essential in assessing the safety of this compound in food systems and its environmental consequences.

Properties

IUPAC Name

2-[phosphonomethyl-(2,2,2-trideuterioacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFECXRMSKVFCNB-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(=O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N(CC(=O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746940
Record name N-(~2~H_3_)Ethanoyl-N-(phosphonomethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346604-36-1
Record name N-(~2~H_3_)Ethanoyl-N-(phosphonomethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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